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Introduction

AMG-458 is a potent and selective, orally bioavailable small molecule inhibitor of the c-Met

receptor tyrosine kinase.[1][2][3] The c-Met/Hepatocyte Growth Factor (HGF) signaling

pathway is a critical driver in the proliferation, survival, motility, and migration of various cancer

cells.[2] Dysregulation of this pathway, through c-Met overexpression, gene amplification, or

activating mutations, is implicated in the tumorigenesis of numerous human cancers, making it

a promising therapeutic target.[2] These application notes provide a comprehensive overview

and detailed protocols for utilizing AMG-458 in preclinical xenograft models to evaluate its anti-

tumor efficacy and mechanism of action.

Mechanism of Action of AMG-458
AMG-458 is an ATP-competitive inhibitor of c-Met, potently inhibiting its enzymatic activity.[2]

By binding to the kinase domain, AMG-458 blocks the autophosphorylation of c-Met induced by

its ligand, HGF. This inhibition leads to the downregulation of downstream signaling pathways

crucial for tumor growth and survival, primarily the RAS/RAF/MEK/ERK (MAPK) and

PI3K/AKT/mTOR pathways.
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Figure 1: AMG-458 Mechanism of Action.

Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of AMG-458 in

preclinical models.

Table 1: In Vitro Potency of AMG-458

Target/Cell Line Assay Type Result Citation

Human c-Met Kinase Assay (Ki) 1.2 nM [1]

Mouse c-Met Kinase Assay (Ki) 2.0 nM [1]

c-Met
Enzymatic Activity

(IC50)
2 nM [2]

PC3 cells
c-Met Phosphorylation

(IC50)
60 nM [2]

CT26 cells
c-Met Phosphorylation

(IC50)
120 nM [4]
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Table 2: In Vivo Efficacy of AMG-458 in Xenograft Models

Xenograft
Model

Dosing
Regimen

Efficacy
Endpoint

Result Citation

NIH-3T3/TPR-

Met
Oral, q.d. ED50 ~12 mg/kg [2]

NIH-3T3/TPR-

Met
Oral, q.d. ED90 ~34 mg/kg [1]

U-87 MG Oral, q.d. ED50 ~16 mg/kg [2]

U-87 MG Oral, q.d. ED90 ~59 mg/kg [1]

NIH3T3/TPR-Met

& U-87 MG

30 & 100 mg/kg

q.d., 30 mg/kg

b.i.d.

Tumor Growth

Inhibition

Significant

inhibition
[1][4]

U-87 MG 100 mg/kg
Tumor Growth

Inhibition
100% inhibition [2]

Experimental Protocols
Protocol 1: U-87 MG Glioblastoma Xenograft Model
This protocol describes the establishment of a subcutaneous U-87 MG xenograft model to

assess the in vivo efficacy of AMG-458.
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Figure 2: U-87 MG Xenograft Experimental Workflow.
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Materials:

U-87 MG human glioblastoma cell line

Appropriate cell culture medium (e.g., MEM with 10% FBS)

Phosphate-buffered saline (PBS)

Trypsin-EDTA

Matrigel (optional)

Female athymic nude mice (6-8 weeks old)

AMG-458

Vehicle for AMG-458 (e.g., 20% Captisol with pH adjusted to 3.5)

Calipers

Sterile syringes and needles

Procedure:

Cell Culture: Culture U-87 MG cells in a humidified incubator at 37°C and 5% CO2. Passage

cells regularly to maintain exponential growth.

Cell Preparation: On the day of implantation, harvest cells by trypsinization, wash with PBS,

and resuspend in sterile PBS or a PBS/Matrigel mixture at a concentration of 1 x 10^7

cells/mL.

Xenograft Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells)

into the right flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with

calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
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Randomization: Once tumors reach a mean volume of approximately 150-200 mm³,

randomize the mice into treatment and control groups.

AMG-458 Administration: Prepare AMG-458 in the appropriate vehicle at the desired

concentrations (e.g., 10, 30, 100 mg/kg). Administer AMG-458 or vehicle to the respective

groups orally (p.o.) once daily (q.d.) or twice daily (b.i.d.).

Continued Monitoring: Continue to monitor tumor volume and body weight throughout the

study.

Endpoint: Euthanize mice when tumors in the control group reach the predetermined

maximum size, or as per institutional guidelines.

Tumor Analysis: Excise tumors, weigh them, and process for further analysis (e.g.,

pharmacodynamics).

Protocol 2: NIH-3T3/TPR-Met Xenograft Model
This model utilizes NIH-3T3 cells engineered to express the constitutively active TPR-Met

fusion oncogene, creating a ligand-independent model of c-Met activation.

Procedure: The protocol for establishing and treating the NIH-3T3/TPR-Met xenograft model is

similar to that for the U-87 MG model. The key differences are the cell line used and potentially

the number of cells injected, which should be optimized for robust tumor growth.

Protocol 3: Pharmacodynamic Analysis of c-Met
Inhibition
This protocol outlines the procedure for assessing the inhibition of c-Met phosphorylation in

tumor tissue from xenograft models.
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Figure 3: Pharmacodynamic Analysis Workflow.
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Materials:

Excised tumor tissue

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein assay kit (e.g., BCA)

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-phospho-c-Met, anti-total c-Met, loading control like anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Tumor Lysate Preparation: Homogenize excised tumor tissue in ice-cold lysis buffer.

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing

the protein lysate.

Protein Quantification: Determine the protein concentration of each lysate using a protein

assay kit.

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by

size on an SDS-PAGE gel.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody against

phospho-c-Met overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate

HRP-conjugated secondary antibody for 1 hour at room temperature.

Signal Detection: After washing, apply a chemiluminescent substrate and visualize the

protein bands using an imaging system.

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for

total c-Met and a loading control to normalize the data.

Conclusion

AMG-458 is a potent c-Met inhibitor with significant anti-tumor activity in preclinical xenograft

models. The protocols provided herein offer a framework for researchers to further investigate

the efficacy and mechanism of action of AMG-458 and other c-Met inhibitors in relevant cancer

models. Careful execution of these in vivo studies and pharmacodynamic analyses will be

crucial for the continued development of targeted therapies for c-Met-driven malignancies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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